molecular formula C13H14O3 B15068443 3-(Methoxymethyl)-2,6-dimethyl-4H-1-benzopyran-4-one CAS No. 88214-16-8

3-(Methoxymethyl)-2,6-dimethyl-4H-1-benzopyran-4-one

Cat. No.: B15068443
CAS No.: 88214-16-8
M. Wt: 218.25 g/mol
InChI Key: HUMIWEGUNZHSBV-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromone core with methoxymethyl and dimethyl substituents, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-2,6-dimethyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2,6-dimethylphenol, the compound can be synthesized via a series of steps including methylation, formylation, and cyclization.

    Methylation: 2,6-dimethylphenol is methylated using dimethyl sulfate in the presence of a base such as sodium hydroxide to form 2,6-dimethylmethoxybenzene.

    Formylation: The methylated product is then subjected to formylation using formaldehyde and a catalyst like zinc chloride to introduce the methoxymethyl group.

    Cyclization: The formylated intermediate undergoes cyclization under acidic conditions, such as using sulfuric acid, to form the chromone core, resulting in 3-(methoxymethyl)-2,6-dimethyl-4H-chromen-4-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced chromone derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced chromone derivatives.

    Substitution: Substituted chromone derivatives with various functional groups.

Scientific Research Applications

3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-2,6-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one: Unique due to its specific substituents and chromone core.

    2,6-Dimethylchromone: Lacks the methoxymethyl group, resulting in different chemical properties.

    3-Methoxychromone: Contains a methoxy group instead of methoxymethyl, leading to variations in reactivity and biological activity.

Uniqueness

3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one is unique due to the presence of both methoxymethyl and dimethyl groups, which may enhance its stability, reactivity, and potential biological activities compared to similar compounds.

Properties

CAS No.

88214-16-8

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-(methoxymethyl)-2,6-dimethylchromen-4-one

InChI

InChI=1S/C13H14O3/c1-8-4-5-12-10(6-8)13(14)11(7-15-3)9(2)16-12/h4-6H,7H2,1-3H3

InChI Key

HUMIWEGUNZHSBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C(C2=O)COC)C

Origin of Product

United States

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